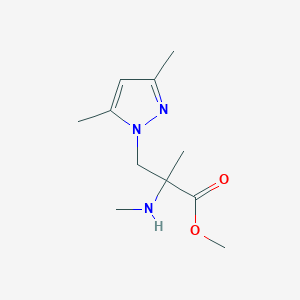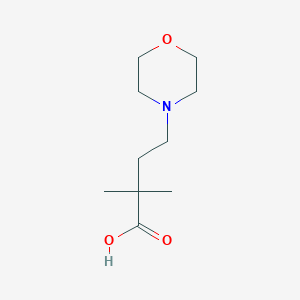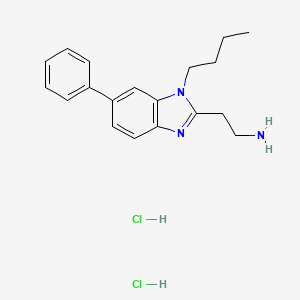![molecular formula C6H9F2N B15312149 (4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine is a fluorinated organic compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by the presence of a spirocyclic framework and fluorine atoms, makes it a valuable building block in synthetic and medicinal chemistry.
Méthodes De Préparation
The synthesis of {4,4-difluorospiro[2.2]pentan-1-yl}methanamine typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This method is scalable and diastereoselective, ensuring high efficiency and selectivity . The reaction conditions often include the use of fluorinating agents and specific catalysts to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which {4,4-difluorospiro[2.2]pentan-1-yl}methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The spirocyclic structure contributes to its unique conformational properties, influencing its activity and selectivity.
Comparaison Avec Des Composés Similaires
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine can be compared with other fluorinated spirocyclic compounds, such as:
2,2-difluorocyclopropylamine: Similar in structure but lacks the spirocyclic framework.
4,4-difluorospiro[2.2]pentane: Similar spirocyclic structure but without the amine group.
Gem-difluorocyclopropane derivatives: These compounds share the difluorocyclopropane moiety but differ in other substituents. The uniqueness of {4,4-difluorospiro[2.2]pentan-1-yl}methanamine lies in its combination of the spirocyclic framework and the presence of fluorine atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9F2N |
|---|---|
Poids moléculaire |
133.14 g/mol |
Nom IUPAC |
(2,2-difluorospiro[2.2]pentan-5-yl)methanamine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-4(5)2-9/h4H,1-3,9H2 |
Clé InChI |
LHNSDDTUUSSSOB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C12CC2(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)


![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)



![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)



